(S)-3-Hydroxymyristic acid (S)-3-Hydroxymyristic acid (S)-3-hydroxytetradecanoic acid is a C14, long-chain hydroxy fatty acid and enantiomer of the biologically active (R)-3-hydroxytetradecanoic acid. It is a 3-hydroxy monocarboxylic acid and a hydroxy fatty acid. It derives from a tetradecanoic acid. It is a conjugate acid of a (S)-3-hydroxytetradecanoate. It is an enantiomer of a (R)-3-hydroxytetradecanoic acid.
Brand Name: Vulcanchem
CAS No.: 35683-15-9
VCID: VC20761310
InChI: InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
SMILES: CCCCCCCCCCCC(CC(=O)O)O
Molecular Formula: C14H28O3
Molecular Weight: 244.37 g/mol

(S)-3-Hydroxymyristic acid

CAS No.: 35683-15-9

Cat. No.: VC20761310

Molecular Formula: C14H28O3

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Hydroxymyristic acid - 35683-15-9

CAS No. 35683-15-9
Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
IUPAC Name (3S)-3-hydroxytetradecanoic acid
Standard InChI InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)/t13-/m0/s1
Standard InChI Key ATRNZOYKSNPPBF-ZDUSSCGKSA-N
Isomeric SMILES CCCCCCCCCCC[C@@H](CC(=O)O)O
SMILES CCCCCCCCCCCC(CC(=O)O)O
Canonical SMILES CCCCCCCCCCCC(CC(=O)O)O

Chemical Properties and Structure

Molecular Characteristics

(S)-3-Hydroxymyristic acid, also known as (3S)-3-hydroxytetradecanoic acid, is a medium-chain fatty acid with a molecular formula of C₁₄H₂₈O₃ and a molecular weight of 244.37 g/mol . The compound features a carboxylic acid group at one end, a hydroxyl group at the third carbon position in the S configuration, and an extended aliphatic chain comprising a total of 14 carbon atoms. This specific stereochemistry distinguishes it from other hydroxy fatty acids and contributes to its unique biological functions.

Physical Properties

(S)-3-Hydroxymyristic acid typically exists as a solid at room temperature with a white to off-white appearance . It has a well-defined melting point range of 73-74°C, which is characteristic of medium-chain fatty acids containing hydroxyl functional groups . The structural configuration of the compound influences its physical behavior and interactions in biological systems.

Table 1: Physical and Chemical Properties of (S)-3-Hydroxymyristic Acid

PropertyValue
Molecular FormulaC₁₄H₂₈O₃
Molecular Weight244.37 g/mol
Physical StateSolid at room temperature
ColorWhite to off-white
Melting Point73-74°C
CAS Number35683-15-9
SMILES NotationOC(CCCCCCCCCCC)CC(O)=O

Natural Occurrence and Biological Significance

Distribution in Biological Systems

(S)-3-Hydroxymyristic acid is primarily found in mammalian biological tissues, particularly in the liver and adipose tissues, where it participates in lipid metabolism pathways. The compound is synthesized through various biochemical processes involving fatty acid biosynthesis and modification. Its presence in these tissues indicates its importance in maintaining lipid homeostasis and supporting cellular functions.

Role in Bacterial Structures

One of the most significant natural occurrences of (S)-3-Hydroxymyristic acid is as a major component of bacterial Lipid A structures . Lipid A forms the lipid portion of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria. The compound contributes to the structural integrity and functionality of bacterial cell walls, playing a crucial role in bacterial viability and interactions with host immune systems.

Synthesis Methods

Chemical Synthesis Approaches

The synthesis of (S)-3-Hydroxymyristic acid can be achieved through several methods, including both enzymatic and chemical approaches. Chemical synthesis typically involves stereoselective reactions that introduce the hydroxyl group at the third carbon position with the correct stereochemistry. These approaches may include reduction of myristic acid derivatives followed by stereoselective hydroxylation or other chemical transformations that ensure the (S) configuration at the C-3 position.

Enzymatic Synthesis

Enzymatic methods represent an alternative approach for producing (S)-3-Hydroxymyristic acid with high stereoselectivity. These methods often utilize specific reductases that can catalyze the reduction of myristic acid derivatives or their corresponding acyl-CoA thioesters. Enzymatic synthesis offers advantages in terms of stereochemical control under mild reaction conditions, making it valuable for producing high-purity (S)-3-Hydroxymyristic acid for research applications.

FormTemperatureRecommended Storage Period
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In solvent-80°CUp to 6 months
In solvent-20°CUp to 1 month

Preparation of Solutions for Research Applications

Stock Solution Preparation

For research applications, the preparation of (S)-3-Hydroxymyristic acid solutions requires careful consideration of solvent selection and concentration. The following table provides guidance for preparing stock solutions of (S)-3-Hydroxymyristic acid at different concentrations:

Table 3: Preparation of (S)-3-Hydroxymyristic Acid Stock Solutions

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.0922 mL
5 mM0.8184 mL
10 mM0.4092 mL

When preparing stock solutions, it is recommended to select an appropriate solvent based on experimental needs and the solubility characteristics of (S)-3-Hydroxymyristic acid . Once prepared, solutions should be aliquoted and stored correctly to maintain stability and prevent degradation.

Formulation for In Vivo Applications

For in vivo applications where aqueous solubility is limited, several formulation approaches may be considered to enhance solubility and bioavailability :

  • DMSO:Tween 80:Saline (10:5:85)

  • DMSO:PEG300:Tween 80:Saline (10:40:5:45)

  • DMSO:Corn oil (10:90)

These formulations can facilitate the administration of (S)-3-Hydroxymyristic acid in experimental models, particularly for injection routes such as intraperitoneal, intravenous, intramuscular, or subcutaneous delivery.

Research Applications

Role in Lipid Metabolism Studies

(S)-3-Hydroxymyristic acid serves as an important compound in studies investigating lipid metabolism pathways. Its unique stereochemistry and functional groups make it valuable for exploring enzymatic reactions involved in fatty acid processing, oxidation, and biosynthesis. Researchers utilize this compound to elucidate the mechanisms of lipid-related metabolic processes and their regulation in cellular systems.

Bacterial Cell Wall Research

Given its natural occurrence in bacterial Lipid A structures, (S)-3-Hydroxymyristic acid is extensively used in research focused on bacterial lipopolysaccharides and their role in host-pathogen interactions . The compound serves as a molecular tool for studying the assembly, structure, and function of bacterial outer membranes, contributing to our understanding of bacterial pathogenesis and immune recognition mechanisms.

Cellular Signaling Studies

Studies have shown that (S)-3-Hydroxymyristic acid can modulate cellular functions by interacting with specific receptors or enzymes involved in lipid metabolism. This property makes the compound valuable for investigations into signal transduction pathways and cellular responses mediated by hydroxy fatty acids. These applications extend to research on inflammatory processes, immune system regulation, and other cellular functions influenced by lipid-derived signaling molecules.

Analytical Considerations

Identification and Characterization

The identification and characterization of (S)-3-Hydroxymyristic acid in research samples typically involve various analytical techniques, including chromatography, mass spectrometry, and spectroscopic methods. These approaches enable the accurate determination of the compound's presence, concentration, and stereochemical purity in complex biological matrices or synthetic preparations.

Quality Control Parameters

For research applications requiring high-purity (S)-3-Hydroxymyristic acid, several quality control parameters should be considered, including stereochemical purity, chemical purity, and absence of contaminants that could interfere with experimental outcomes. Commercial preparations of the compound are typically evaluated using analytical methods that ensure consistency and reliability for research use.

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